

# HO-PEG5-CH2COOH PROTAC linker efficiency

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**Compound Focus:** HO-Peg5-CH2cooh

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## HO-PEG5-CH2COOH Chemical Profile

Here is a summary of the basic information available for **HO-PEG5-CH2COOH**.

Property	Description
CAS Number	52026-48-9 [1]
Molecular Formula	C12H24O8 [1]
Molecular Weight	296.31 g/mol [1]
Other Names	Hydroxy-PEG5-acetic acid; 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid [1]
Purity & Price	95% purity (250mg for \$350); 95+% purity (1g for \$673); min. 97% purity (1g for \$300) [1]
Predicted Boiling Point	444.5±40.0 °C [1]
Predicted Density	1.182±0.06 g/cm <sup>3</sup> [1]
Predicted pKa	3.39±0.10 [1]

## Comparison with Other PEG Linkers

**HO-PEG5-CH2COOH** belongs to a broader family of PEG-based linkers. The table below compares it with other similar compounds for which information was available. Note that "PEG5" indicates 5 repeating ethylene glycol units.

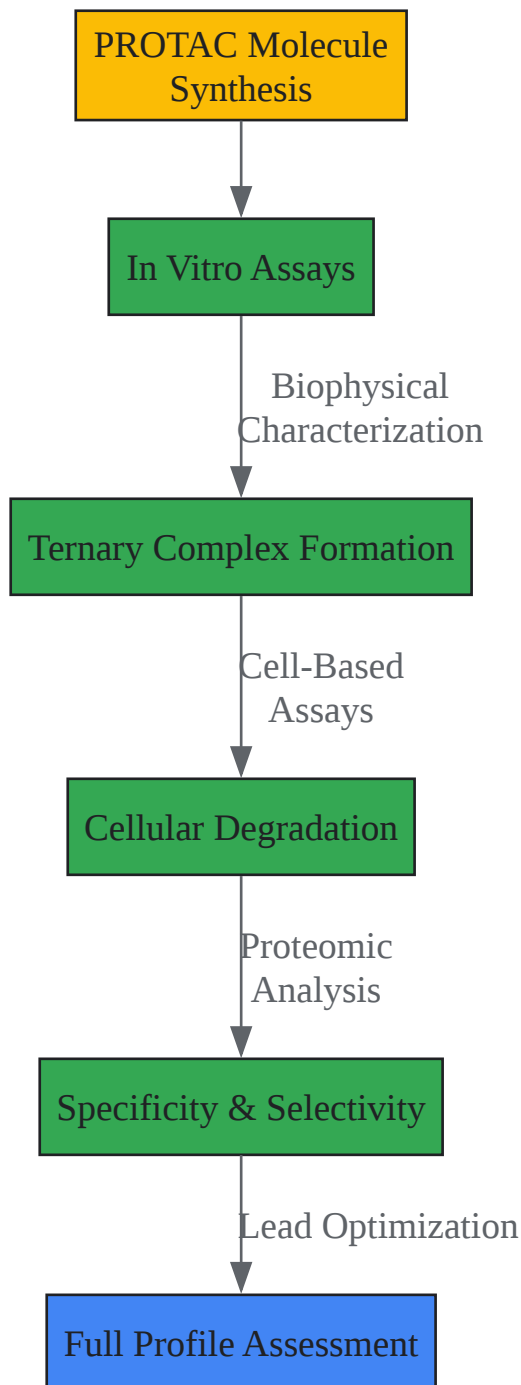
Linker Name	Molecular Weight	Key Features	Primary Use
<b>HO-PEG5-CH2COOH</b>	296.31 g/mol [1]	Terminal hydroxyl (-OH) and carboxylic acid (-COOH) for conjugation [1]	PROTAC synthesis [1]
<b>HO-PEG-CH2COOH (MW 5000)</b>	~5000 g/mol [2]	Very long, hydrophilic PEG spacer; increases solubility [2]	PROTAC synthesis [2]
<b>HO-PEG-CH2COOH (MW 35000)</b>	~35000 g/mol [3]	Extremely long PEG chain; used in PROTAC linker preparation [3]	PROTAC synthesis [3]
<b>Fmoc-NH-PEG2-CH2COOH</b>	Information absent	Contains Fmoc-protected amine; requires deprotection for further conjugation [4]	General conjugation [4]

## PROTAC Linker Design and Testing Principles

Since direct efficiency data is unavailable, the following information on the role and testing of linkers in PROTAC design, drawn from scientific literature, can serve as a guide for your own experimental planning.

- **The Critical Role of the Linker:** In PROTACs, the linker is not just a tether; its **length, composition, and flexibility** are critical for efficient target protein degradation [5]. It must bring the E3 ligase and the protein of interest into optimal proximity to form a productive ternary complex. Linker optimization has evolved from simple alkyl chains to more sophisticated designs, including PEG-based linkers like **HO-PEG5-CH2COOH** [5].
- **Experimental Pathways for Evaluation:** There is no single standard protocol for evaluating PROTACs. The "efficiency" of a linker is ultimately determined by the performance of the final

PROTAC molecule in a series of biological and biophysical assays [6]. The workflow below illustrates the key stages of this evaluation process.



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- **Key Methodologies for Key Experiments:**

- **Ternary Complex Formation:** Techniques like **Surface Plasmon Resonance (SPR)** and **Cryo-Electron Microscopy (Cryo-EM)** are used to validate the formation and stability of the

PROTAC-induced complex and understand its 3D structure [6].

- **Cellular Degradation & Engagement: Western Blotting** is a standard method to confirm a decrease in the target protein level. **Cellular target engagement** is often measured using techniques like **NanoBRET** [6].
- **Specificity & Selectivity:** Broad profiling using **proteomic analyses** (e.g., mass spectrometry-based methods) helps ensure the PROTAC degrades the intended target and not other proteins [6].

## How to Proceed with Your Research

To build a comprehensive comparison guide, I suggest you:

- **Consult Specialized Databases:** Search for scientific papers on platforms like PubMed and Google Scholar using terms like "PROTAC linker efficiency," "PEG linker comparison," and "structure-activity relationship PROTAC linkers."
- **Contact Suppliers Directly:** Reach out to the manufacturers and suppliers of **HO-PEG5-CH2COOH** (e.g., those listed in [1]) to inquire about any unpublished data, technical notes, or customer applications that might provide performance insights.
- **Focus on the System:** Remember that linker performance is highly context-dependent. A linker that is optimal for one E3 ligase and target protein pair may not be for another [5].

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## References

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